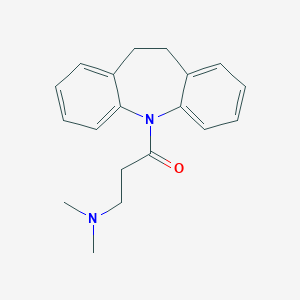![molecular formula C21H16O6S2 B102477 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid CAS No. 17766-32-4](/img/structure/B102477.png)
6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by the presence of two naphthalene rings connected by a methylene bridge, each bearing a sulfonic acid group. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenesulfonic acid, 6,6-methylenebis- typically involves the sulfonation of naphthalene followed by a condensation reaction. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalenesulfonic acid. This intermediate is then subjected to a condensation reaction with formaldehyde under acidic conditions to form the methylene bridge, resulting in the final product .
Industrial Production Methods: In industrial settings, the production of 2-naphthalenesulfonic acid, 6,6-methylenebis- is carried out in large reactors where precise control of temperature and reaction conditions is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production .
Types of Reactions:
Oxidation: 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromic acid. These reactions often lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, leading to the formation of reduced naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Naphthoquinones, oxidized naphthalene derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Naphthalene derivatives with substituted functional groups.
Scientific Research Applications
6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes. It serves as an intermediate in the production of surfactants and dispersants.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of detergents, paper, and textiles due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-naphthalenesulfonic acid, 6,6-methylenebis- involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins or enzymes, affecting their activity. The methylene bridge provides structural rigidity, allowing the compound to fit into specific binding sites. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
2-Naphthalenesulfonic acid: A simpler analog with a single naphthalene ring and a sulfonic acid group.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups on a single naphthalene ring.
Naphthalene-1-sulfonic acid: Another analog with the sulfonic acid group at a different position on the naphthalene ring
Uniqueness: 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid is unique due to its bis-sulfonic acid structure connected by a methylene bridge. This configuration imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications .
Properties
CAS No. |
17766-32-4 |
|---|---|
Molecular Formula |
C21H16O6S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-[(6-sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-7-5-16-10-14(1-3-18(16)12-20)9-15-2-4-19-13-21(29(25,26)27)8-6-17(19)11-15/h1-8,10-13H,9H2,(H,22,23,24)(H,25,26,27) |
InChI Key |
NOKFJMKCHWGVBY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O |
Synonyms |
2-Naphthalenesulfonic acid, 6,6-methylenebis- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


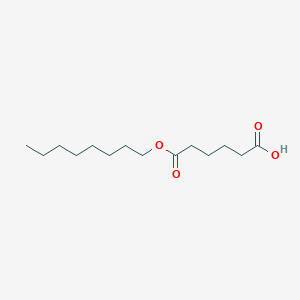
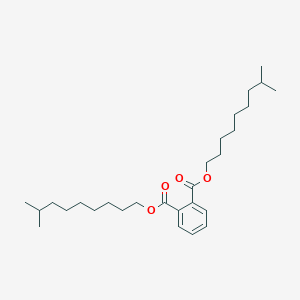
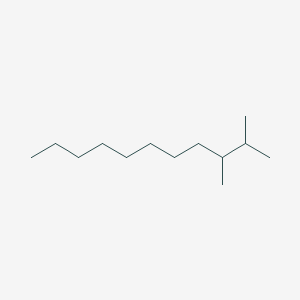
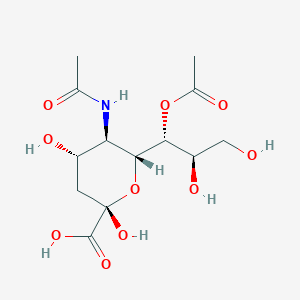
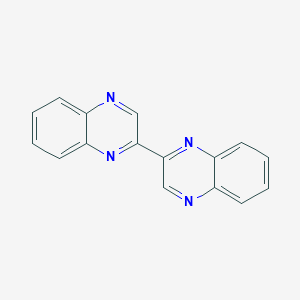
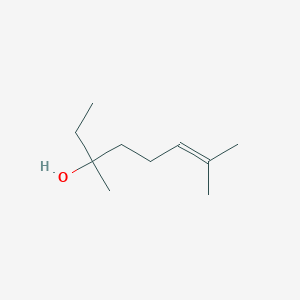
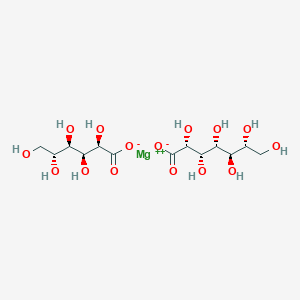
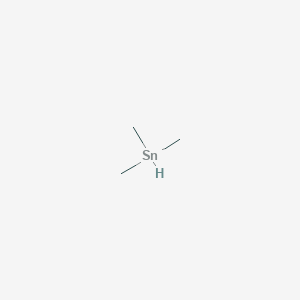
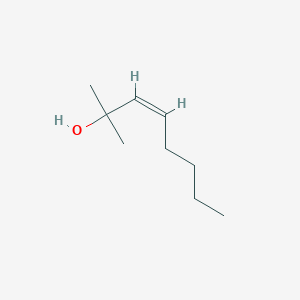
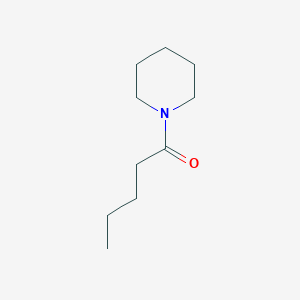
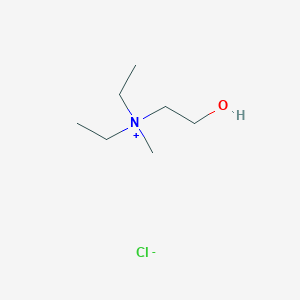
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)

